Widdrol

Description

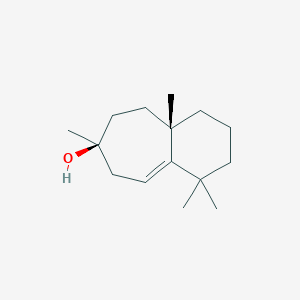

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[7]annulen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-11-15(4,16)9-6-12(13)14/h6,16H,5,7-11H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGVVQADPFXGHD-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1=CCC(CC2)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC(C1=CC[C@@](CC2)(C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988627 | |

| Record name | Widdrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6892-80-4 | |

| Record name | Widdrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Widdrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Widdrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Widdrol, a naturally occurring sesquiterpenoid alcohol, has garnered interest within the scientific community for its presence in various plant species and its potential biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, focusing on its structural characteristics, physicochemical parameters, spectral data, and reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a bicyclic sesquiterpene alcohol with a unique tricyclic carbon skeleton. Its chemical identity is established by the following identifiers:

-

IUPAC Name : (7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[1]annulen-7-ol[2]

-

Molecular Formula : C₁₅H₂₆O[2]

-

CAS Number : 6892-80-4[2]

-

Molecular Weight : 222.37 g/mol [2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Experimental Protocol |

| Melting Point | 98 °C | The melting point of a crystalline solid like this compound is determined using a capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range[1][3][4][5][6][7]. For accurate determination, a slow heating rate (e.g., 1-2 °C/min) is employed near the expected melting point. |

| Boiling Point | 282 °C (estimated at 760 mmHg) | The boiling point of a high-boiling liquid like this compound can be determined by distillation. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to measure the boiling point at a reduced pressure[8][9][10][11]. The observed boiling point is then extrapolated to atmospheric pressure using a pressure nomograph or the Clausius-Clapeyron equation. |

| Solubility | Soluble in alcohol. Insoluble in water. | Solubility is determined by adding a known amount of this compound to a specific volume of a solvent at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved this compound in the supernatant is then quantified, typically by chromatographic or spectroscopic methods[3][12][13][14][15][16][17]. For qualitative assessment, the visual disappearance of the solid in the solvent is observed. |

| XLogP3-AA | 4.1 | This value is a computed measure of the lipophilicity of a molecule and is calculated using algorithms based on its chemical structure. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. While a publicly available ¹H NMR spectrum is not readily accessible in the searched literature, a ¹³C NMR spectrum is referenced in the PubChem database, attributed to the University of Vienna[18][19]. The detailed chemical shifts and coupling constants are essential for complete structural assignment and confirmation.

Experimental Protocol for NMR Spectroscopy: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are typically performed to establish the connectivity between protons and carbons and to fully assign the structure[20][21][22][23].

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which aids in its identification.

-

Molecular Ion (M⁺) : m/z 222

Fragmentation Pathway: The mass spectrum of this compound is characterized by a distinct fragmentation pattern. The base peak is often observed at m/z 151, resulting from the loss of a C₅H₁₁ fragment (71 amu). This fragmentation is thought to occur through a complex rearrangement involving the bicyclic ring system. Other significant fragments are also observed, providing a unique mass spectral fingerprint for this compound.

Experimental Protocol for GC-MS Analysis: A dilute solution of this compound in a volatile organic solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates this compound from other components. As this compound elutes from the GC column, it enters the MS source where it is ionized (typically by electron impact), and the resulting ions are separated and detected based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound was not found in the provided search results, the expected absorptions based on its structure as a tertiary alcohol are:

-

O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch : Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of C-H bonds in methyl and methylene (B1212753) groups.

-

C-O Stretch : An absorption band in the 1000-1260 cm⁻¹ region, indicating the C-O single bond of the tertiary alcohol.

Experimental Protocol for FT-IR Spectroscopy: The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., CCl₄)[16][24][25][26][27][28]. The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the presence of the tertiary alcohol functional group and the strained bicyclic ring system.

Reactivity of the Hydroxyl Group

Being a tertiary alcohol, the hydroxyl group of this compound exhibits characteristic reactivity.

-

Oxidation : Tertiary alcohols are generally resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

-

Esterification : The esterification of tertiary alcohols like this compound with carboxylic acids is often challenging due to steric hindrance around the hydroxyl group. The reaction typically requires specific activating agents or catalysts to proceed efficiently[8][9][24][29][30].

-

Dehydration : Acid-catalyzed dehydration of this compound is expected to occur readily, leading to the formation of one or more alkenes through the elimination of a water molecule. The regioselectivity of this elimination would be influenced by the stability of the resulting double bond.

Stability and Degradation

The stability of this compound is an important consideration for its handling, storage, and formulation.

Forced Degradation Studies Protocol: To assess the intrinsic stability of this compound, forced degradation studies are conducted under various stress conditions as per ICH guidelines. This involves exposing a solution of this compound to:

-

Acidic and Basic Hydrolysis : Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Conditions : Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Stress : Heating the solid or a solution of this compound at a high temperature.

-

Photostability : Exposing the sample to UV and visible light.

The degradation products are then analyzed using a stability-indicating chromatographic method (e.g., HPLC-MS) to identify and quantify the degradants[31][32][33][34][35][36][37][38]. This information is critical for determining the degradation pathways and establishing appropriate storage conditions.

Conclusion

This technical guide has summarized the key chemical properties of this compound, providing a foundation for its further investigation and potential applications. The availability of detailed spectroscopic data, particularly high-resolution NMR spectra, is crucial for unambiguous structural confirmation and for facilitating its synthesis and modification. Further studies on its reactivity and stability will be instrumental in unlocking the full potential of this intriguing natural product in various scientific and commercial endeavors.

References

- 1. athabascau.ca [athabascau.ca]

- 2. This compound | C15H26O | CID 94334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 9. Boiling Point Calculator [trimen.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iiisci.org [iiisci.org]

- 18. A Critical Evaluation of the Quality of Published 13C NMR Data in Natural Product Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 13C NMR Spectroscopic Data Verification Tool - ChemistryViews [chemistryviews.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Complete 1H and 13C NMR assignments of two phytosterols from roots of Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. updatepublishing.com [updatepublishing.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Mid-Infrared Spectroscopic Study of Cultivating Medicinal Fungi Ganoderma: Composition, Development, and Strain Variability of Basidiocarps - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sarpublication.com [sarpublication.com]

- 29. researchgate.net [researchgate.net]

- 30. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 31. gala.gre.ac.uk [gala.gre.ac.uk]

- 32. rjptonline.org [rjptonline.org]

- 33. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Peroxidase inhibitory and antioxidant constituents from Juniperus L. species guided by HPTLC-bioautography and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. hmdb.ca [hmdb.ca]

- 37. benchchem.com [benchchem.com]

- 38. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Widdrol from Juniperus Species: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Widdrol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-angiogenic activities. This technical guide provides an in-depth overview of the natural sources of this compound, with a particular focus on various species of the genus Juniperus. It details the methodologies for the extraction and isolation of this compound, presenting quantitative data on its prevalence in different Juniperus species. Furthermore, this document outlines the molecular mechanism underlying this compound's anti-angiogenic effects through the inhibition of the VEGFR2 signaling pathway and provides comprehensive experimental protocols for its extraction and analysis.

Natural Sources of this compound in Juniperus Species

This compound is a characteristic constituent of the essential oils of numerous plants, most notably within the Cupressaceae family. The genus Juniperus, commonly known as junipers, is a rich and variable source of this sesquiterpenoid. The concentration of this compound can differ significantly depending on the specific Juniperus species, the part of the plant utilized (e.g., heartwood, sapwood, leaves, or berries), the geographical origin of the plant, and the extraction method employed.

Several studies have quantified the presence of this compound in the essential oils of various Juniperus species. For instance, the wood essential oil of Juniperus morrisonicola has been found to contain a significant amount of this compound, alongside other major constituents like cedrol (B397079) and thujopsene[1]. Similarly, Juniperus foetidissima is recognized as a potential source of cedarwood oil, with this compound being one of its main components[2][3]. Investigations into various Juniperus species native to the United States have also revealed the presence of this compound, although its concentration varies considerably among species[4]. Juniperus chinensis is another notable source, from which this compound has been isolated and studied for its biological activities[5][6][7]. In contrast, the essential oils from the leaves and berries of some Juniperus species, such as Juniperus communis, are often dominated by monoterpenes, with lower concentrations of sesquiterpenoids like this compound[8].

Quantitative Analysis of this compound in Juniperus Species

The following table summarizes the percentage of this compound found in the essential oils of various Juniperus species as reported in the literature. It is important to note that these values can be influenced by the aforementioned factors.

| Juniperus Species | Plant Part | This compound Percentage in Essential Oil (%) | Key Co-constituents |

| Juniperus morrisonicola | Wood | 20.82 | Cedrol (22.87%), Thujopsene (12.26%)[1] |

| Juniperus foetidissima | Stem & Root Heartwood | 9 - 12 | Cedrol (13-15%), cis-Thujopsene (10-11%)[2] |

| Juniperus virginiana | Wood | 1.0 - 2.3 | α-Cedrene, Thujopsene, Cedrol[8][9] |

| Juniperus occidentalis | Heartwood | 1.6 | Cedrol (38.9%), Thujopsene (18.9%)[8] |

| Juniperus ashei | Heartwood | Not specified, but present | α-Cedrene, Thujopsene, Cedrol[8] |

| Juniperus scopulorum | Heartwood | Not specified, but present | α-Cedrene, Thujopsene, Cedrol[8] |

| Juniperus chinensis | Not specified | Present | Not specified[5] |

Extraction and Isolation of this compound

The extraction of this compound from Juniperus species typically involves two main stages: the extraction of the essential oil from the plant material, followed by the isolation and purification of this compound from the complex mixture of volatile compounds in the oil.

Essential Oil Extraction

Steam distillation is the most common method for extracting essential oils from the woody parts of Juniperus species[8]. This technique is particularly effective for volatile and water-insoluble compounds like this compound.

Experimental Protocol: Steam Distillation of Juniperus Heartwood

-

Material Preparation: Air-dry the Juniperus heartwood to reduce moisture content. Grind the dried wood into a coarse powder to increase the surface area for efficient steam penetration.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation. The setup consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.

-

Distillation Process:

-

Place the powdered Juniperus heartwood into the biomass flask.

-

Fill the boiling flask with distilled water to about two-thirds of its volume.

-

Heat the water in the boiling flask to generate steam. The steam passes through the plant material in the biomass flask, causing the volatile essential oils to vaporize.

-

The mixture of steam and essential oil vapor travels to the condenser, where it is cooled and condenses back into a liquid.

-

The condensate flows into the collection vessel, where the less dense essential oil separates from the aqueous layer (hydrosol).

-

Continue the distillation for a sufficient duration (typically 3-6 hours) to ensure complete extraction of the essential oils.

-

-

Oil Recovery: Carefully separate the essential oil layer from the hydrosol. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the essential oil in a sealed, dark glass vial at 4°C.

Solvent extraction is an alternative method that can be used, particularly for more delicate plant materials like leaves. The choice of solvent is crucial and depends on the polarity of the target compounds. For sesquiterpenoids like this compound, solvents of medium polarity are often effective.

Experimental Protocol: Solvent Extraction of Juniperus Leaves

-

Material Preparation: Dry the Juniperus leaves at room temperature in a well-ventilated area, avoiding direct sunlight. Grind the dried leaves into a fine powder.

-

Extraction:

-

Macerate the powdered leaves in a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with continuous stirring for 24-48 hours.

-

Alternatively, use a Soxhlet apparatus for a more exhaustive extraction, which typically requires a shorter duration (6-8 hours).

-

-

Solvent Removal: After extraction, filter the mixture to remove the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification of this compound

The essential oil or crude extract obtained is a complex mixture. Column chromatography is a standard technique for isolating individual components like this compound.

Experimental Protocol: Column Chromatography for this compound Isolation

-

Column Preparation:

-

Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent like n-hexane as the slurry.

-

-

Sample Loading: Dissolve the essential oil or crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the prepared column.

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be increasing concentrations of ethyl acetate (B1210297) in n-hexane (e.g., 2%, 5%, 10%, 20%, 50%, and 100% ethyl acetate).

-

-

Fraction Collection: Collect the eluate in separate fractions.

-

Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Use a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid) to spot the compounds.

-

Pooling and Concentration: Pool the fractions that show a high concentration of this compound and concentrate them under reduced pressure to obtain purified this compound.

-

Purity Confirmation: Confirm the purity and identity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used analytical technique for the qualitative and quantitative analysis of the components of essential oils, including this compound.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Dilute the essential oil or the isolated this compound sample in a suitable volatile solvent (e.g., n-hexane or dichloromethane).

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is programmed to separate the components based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

-

Injector and Detector Temperature: The injector and detector temperatures are maintained at a high temperature (e.g., 250°C) to ensure vaporization of the sample and prevent condensation.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) ionization is commonly used.

-

Mass Range: The mass spectrometer is set to scan a specific mass range (e.g., 40-500 amu) to detect the fragments of the eluted compounds.

-

-

Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

This compound's Inhibition of the VEGFR2 Signaling Pathway

Recent studies have highlighted the anti-angiogenic properties of this compound, which are attributed to its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway[5][10]. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGF is a key signaling protein that promotes angiogenesis by binding to and activating VEGFR2 on endothelial cells.

This compound has been shown to suppress the phosphorylation of VEGFR2, which is the initial step in the activation of the signaling cascade[10]. By inhibiting VEGFR2 phosphorylation, this compound effectively blocks the downstream signaling pathways, including the activation of AKT, focal adhesion kinase (FAK), and endothelial nitric oxide synthase (eNOS)[10]. The inhibition of these pathways ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all essential steps in angiogenesis.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Caption: Experimental workflow for the extraction, isolation, and analysis of this compound from Juniperus species.

This compound's Inhibition of the VEGFR2 Signaling Pathway

Caption: Diagram illustrating the inhibitory effect of this compound on the VEGFR2 signaling pathway, leading to the suppression of angiogenesis.

References

- 1. benchchem.com [benchchem.com]

- 2. jddtonline.info [jddtonline.info]

- 3. juniper.oregonstate.edu [juniper.oregonstate.edu]

- 4. japsonline.com [japsonline.com]

- 5. agrojournal.org [agrojournal.org]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. engineering.iastate.edu [engineering.iastate.edu]

- 10. This compound, a sesquiterpene isolated from Juniperus chinensis, inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Widdrol: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

Widdrol is a tricyclic sesquiterpene with a unique hydroazulene carbon skeleton. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [1][2] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| IUPAC Name | (7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[3]annulen-7-ol | [1][2] |

| CAS Number | 6892-80-4 | [1][2] |

| Appearance | Odorous compound | [4] |

| Natural Sources | Juniperus species (e.g., Juniperus chinensis) | [4] |

Stereochemistry

The stereochemistry of this compound is defined by two chiral centers at the C7 and C9a positions. The established absolute configuration, as indicated by its IUPAC name, is (7S, 9aS).[1][2] This configuration is crucial for its biological activity and molecular interactions.

A definitive confirmation of the absolute stereochemistry would ideally be provided by X-ray crystallography. However, to date, a published crystal structure for this compound has not been identified in publicly accessible databases. The assignment of its stereochemistry has been historically determined through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and chemical correlation studies.

Caption: 2D structure of this compound highlighting its key stereocenters.

Spectroscopic Data

Detailed, tabulated spectroscopic data for this compound is not consistently available across public scientific databases. The following sections describe the expected spectroscopic characteristics based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR data table for this compound is elusive, a ¹³C NMR spectrum is accessible on the PubChem database.[2] A complete analysis using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy would be required for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (sp³): Strong absorptions just below 3000 cm⁻¹ due to the numerous saturated C-H bonds.

-

C-O stretch: A band in the 1000-1200 cm⁻¹ region.

A vapor phase IR spectrum for a related compound, "this compound hydroxyether," is available, but it is not representative of this compound itself.[3][5]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 222. The fragmentation pattern would be complex due to the cyclic nature of the molecule and would likely involve loss of water (M-18), a methyl group (M-15), and other characteristic cleavages of the terpene skeleton.

Experimental Protocols

Isolation and Purification of this compound from Juniperus chinensis

The following is a representative protocol for the isolation of sesquiterpenoids from Juniperus species, adapted from general procedures for natural product extraction.

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Collection and Preparation: Collect fresh leaves and/or wood of Juniperus chinensis. Air-dry the plant material in the shade and then grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., ethanol or hexane) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times to ensure complete extraction.

-

Filtration and Concentration: Combine the extracts and filter them. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Analysis and Isolation: Collect fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing this compound (identified by comparison with a standard, if available, and by spectroscopic analysis). Further purification can be achieved by repeated column chromatography or preparative HPLC to yield pure this compound.

Biological Activity and Signaling Pathway

This compound has been shown to exert anti-cancer effects by inducing apoptosis in cancer cells. One of the key mechanisms underlying this activity is the activation of AMP-activated protein kinase (AMPK).[1][6][7]

This compound and the AMPK Signaling Pathway

AMPK is a cellular energy sensor that plays a crucial role in regulating metabolism and cell growth. In the context of cancer, activation of AMPK can lead to the inhibition of cell proliferation and the induction of apoptosis. This compound has been demonstrated to induce the phosphorylation and subsequent activation of AMPK in a dose- and time-dependent manner in colon cancer cells.[1][6] This activation of AMPK is associated with the downstream activation of caspases, including caspase-3/7 and caspase-9, which are key executioners of apoptosis.[1][6]

Caption: Proposed signaling pathway of this compound-induced apoptosis via AMPK activation.

Conclusion

References

- 1. This compound induces apoptosis via activation of AMP-activated protein kinase in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H26O | CID 94334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydroxyether | C15H26O2 | CID 539666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, a sesquiterpene isolated from Juniperus chinensis, inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Widdrol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Widdrol is a naturally occurring sesquiterpenoid alcohol found in various plants, notably in species of the Cupressaceae family such as Juniperus chinensis. It possesses a unique bicyclic carbon skeleton and has garnered interest for its potential pharmacological activities. While the precise biosynthetic pathway of this compound has not been fully elucidated, this technical guide outlines a putative pathway based on the well-established principles of sesquiterpene biosynthesis in plants. This document provides a comprehensive overview of the likely enzymatic steps, precursor molecules, and a generalized experimental workflow for the complete elucidation of the this compound biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and other related sesquiterpenoids for applications in drug discovery and metabolic engineering.

Introduction to Sesquiterpene Biosynthesis

Sesquiterpenes are a diverse class of C15 terpenoids derived from three isoprene (B109036) units.[1] They are synthesized from the universal precursor farnesyl pyrophosphate (FPP).[1][2] The biosynthesis of sesquiterpenes in plants primarily occurs in the cytosol via the mevalonate (B85504) (MVA) pathway, which provides the isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3][4] However, crosstalk with the plastidial methylerythritol phosphate (B84403) (MEP) pathway can also occur.[4] The immense structural diversity of sesquiterpenes arises from the complex cyclization and rearrangement reactions catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically sesquiterpene synthases.[5][6] These enzymes convert the linear FPP molecule into a vast array of cyclic and acyclic hydrocarbon skeletons.[5] Subsequent modifications by other enzymes, such as cytochrome P450 monooxygenases, further contribute to the chemical diversity of sesquiterpenoids.[5]

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the general sesquiterpene pathway, starting from the precursor farnesyl pyrophosphate (FPP). The key step in the formation of the characteristic bicyclic skeleton of this compound is the cyclization of FPP, catalyzed by a putative this compound synthase. The proposed reaction mechanism involves a series of carbocation intermediates and rearrangements, as is typical for terpene cyclases.[6]

The initial step is the ionization of FPP to form a farnesyl cation.[6] This is followed by an intramolecular cyclization to form a macrocyclic intermediate, which then undergoes further cyclization and rearrangement steps to yield the this compound carbon skeleton. The final step is the quenching of the carbocation with a water molecule to form the hydroxyl group of this compound.

Key Enzymes in the Putative this compound Biosynthesis Pathway

The biosynthesis of this compound is expected to involve enzymes from the general terpenoid pathway, culminating in the action of a specific sesquiterpene synthase.

-

Upstream Enzymes (MVA/MEP Pathways): These pathways are responsible for the synthesis of the five-carbon precursors, IPP and DMAPP.[3]

-

Farnesyl Pyrophosphate Synthase (FPPS): This enzyme catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, FPP.[1]

-

This compound Synthase (putative): This would be a member of the terpene synthase (TPS) family of enzymes.[5][7] Specifically, it is predicted to be a sesquiterpene synthase that recognizes FPP as its substrate and catalyzes the complex cyclization cascade to form the this compound skeleton. The identification and characterization of this enzyme are crucial for understanding this compound biosynthesis.

Quantitative Data on this compound Biosynthesis

To date, there is a lack of specific quantitative data in the scientific literature regarding the enzymatic reactions in the this compound biosynthesis pathway. Future research should aim to characterize the key enzymes, particularly the putative this compound synthase, to determine important kinetic parameters. The following table provides a template for summarizing such data once it becomes available.

| Enzyme | Substrate | Product(s) | Km (µM) | kcat (s-1) | Vmax | Optimal pH | Optimal Temperature (°C) |

| This compound Synthase (putative) | Farnesyl Pyrophosphate | This compound | |||||

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be essential for this research.

Identification of Candidate Genes

-

Plant Material: Obtain plant tissues known to produce this compound, such as the heartwood of Juniperus chinensis.[8][9][10]

-

RNA Sequencing: Extract total RNA from the this compound-producing tissues and perform transcriptome sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome and identify candidate terpene synthase (TPS) genes based on homology to known sesquiterpene synthase sequences.[11] Look for the conserved DDxxD and NSE/DTE motifs characteristic of TPS enzymes.[7]

Cloning and Heterologous Expression of Candidate Genes

-

Gene Cloning: Amplify the full-length coding sequences of candidate TPS genes from cDNA using PCR.

-

Vector Construction: Clone the amplified gene sequences into an appropriate expression vector, such as a pET vector for expression in E. coli or a yeast expression vector.

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae) and induce protein expression.

In Vitro Enzyme Assays

-

Protein Purification: Lyse the host cells and purify the recombinant TPS enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Reaction: Incubate the purified enzyme with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent cation (typically Mg2+ or Mn2+).

-

Product Extraction: After the reaction, extract the products with an organic solvent such as hexane (B92381) or ethyl acetate.

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with an authentic this compound standard.[12][13]

In Vivo Functional Characterization

-

Agroinfiltration: Transiently express the candidate this compound synthase gene in a model plant system like Nicotiana benthamiana.

-

Metabolite Extraction and Analysis: After a few days of expression, extract the metabolites from the infiltrated leaves and analyze by GC-MS to detect the production of this compound.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound remains to be definitively established, this guide provides a robust theoretical framework based on current knowledge of sesquiterpene biosynthesis in plants. The putative pathway and experimental protocols outlined herein offer a clear roadmap for researchers aiming to elucidate the specific enzymes and genes involved in this compound formation. The identification and characterization of the this compound synthase will be a critical step, enabling further investigation into the regulation of its biosynthesis and opening up possibilities for metabolic engineering to enhance the production of this and other valuable sesquiterpenoids. Such advancements will be invaluable for the fields of natural product chemistry, synthetic biology, and drug development.

References

- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 2. brainkart.com [brainkart.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 9. Sesquiterpenoids from the heartwood of Juniperu s chinensis -Natural Product Sciences | Korea Science [koreascience.kr]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. azolifesciences.com [azolifesciences.com]

Widdrol: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Widdrol, a naturally occurring sesquiterpenoid alcohol, has garnered significant attention within the scientific community for its diverse and potent biological activities. Primarily isolated from the essential oils of various coniferous trees, including those from the Juniperus and Cedrus genera, this compound has demonstrated promising anticancer, anti-angiogenic, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Anticancer Activity

This compound has exhibited significant cytotoxic and anti-proliferative effects against various cancer cell lines, with a particularly noted efficacy against colon adenocarcinoma. The primary mechanism of its anticancer action involves the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | HT-29 (Human colon adenocarcinoma) | MTT Assay | 14.05 µg/mL | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.

Materials:

-

Human colon adenocarcinoma HT-29 cells

-

This compound (dissolved in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed HT-29 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. A vehicle control (DMSO) should also be included.

-

Incubate the plate for 24 hours.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway: Induction of Apoptosis in HT-29 Cells

This compound induces apoptosis in HT-29 colon cancer cells through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

This compound-induced apoptotic pathway in HT-29 cells.

Anti-Angiogenic Activity

This compound has been shown to inhibit key processes in angiogenesis, the formation of new blood vessels, which is a critical step in tumor growth and metastasis. Its effects are primarily mediated through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) signaling in human umbilical vein endothelial cells (HUVECs).

Quantitative Data: Inhibition of Angiogenesis

While specific IC50 values for the anti-angiogenic effects of this compound are not extensively reported, studies have demonstrated a dose-dependent inhibition of HUVEC proliferation, migration, and tube formation.[2]

Experimental Protocol: Tube Formation Assay

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

This compound

-

Endothelial Cell Growth Medium (EGM-2)

-

Matrigel Basement Membrane Matrix

-

24-well plate

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 24-well plate with 250 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30 minutes to allow the gel to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound.

-

Seed the HUVECs onto the solidified Matrigel at a density of 2 x 10⁴ cells/well.

-

Incubate the plate for 6-12 hours.

-

Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathway: Inhibition of VEGFR2 Signaling

This compound exerts its anti-angiogenic effects by suppressing the phosphorylation of VEGFR2 and its downstream signaling proteins, including AKT, FAK, and eNOS.[2]

Inhibition of the VEGFR2 signaling pathway by this compound.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound is an emerging area of research. While specific quantitative data for this compound is limited, the essential oil of Cedrus atlantica, which contains this compound, has demonstrated anti-inflammatory properties. A common method to assess anti-inflammatory activity in vitro is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials:

-

RAW 264.7 murine macrophage cells

-

This compound

-

Lipopolysaccharide (LPS)

-

DMEM medium

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) standard solution

-

96-well plate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Activity

Essential oils rich in this compound, such as that from Cedrus atlantica, have shown broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Essential Oil Source | Microorganism | Assay | MIC Value | Reference |

| Cedrus atlantica | Pseudomonas aeruginosa | Broth Microdilution | 0.98 mg/mL | [3] |

| Cedrus atlantica | Enterococcus faecalis | Broth Microdilution | 1.31 mg/mL | [3] |

| Cedrus atlantica | Various Fungi | Broth Microdilution | 0.5% - 1% (v/v) | [3] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic microorganisms.

Materials:

-

Bacterial or fungal strains

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism without this compound) and a negative control (broth without microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible growth or by measuring the optical density at 600 nm.

Conclusion

This compound has emerged as a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anticancer, anti-angiogenic, and antimicrobial activities, underpinned by specific molecular mechanisms, highlight its potential for the development of novel therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future investigations should focus on elucidating the anti-inflammatory mechanisms in more detail, expanding the scope of antimicrobial testing, and conducting preclinical and clinical studies to validate its efficacy and safety.

References

- 1. This compound from Juniperus chinensis induces apoptosis in human colon adenocarcinoma HT29 Cells - ProQuest [proquest.com]

- 2. This compound, a sesquiterpene isolated from Juniperus chinensis, inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zederna.de [zederna.de]

An In-Depth Technical Guide on the Anti-inflammatory Properties of Widdrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Widdrol, a bicyclic sesquiterpenoid found in several species of the Juniperus genus, has emerged as a compound of interest for its therapeutic potential, including its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects. It details the in vitro evidence of its action on key inflammatory mediators and explores the putative signaling pathways involved. This document aims to serve as a foundational resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms through which this compound may exert its anti-inflammatory activity.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products represent a rich source of bioactive compounds with therapeutic potential. This compound, a sesquiterpenoid present in plants like Juniperus chinensis, has been traditionally used in some cultures for its medicinal properties, including the treatment of fever and inflammation[1][2]. This guide focuses on the scientific evidence elucidating the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Activity of this compound

The primary evidence for this compound's anti-inflammatory activity comes from in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely accepted model for studying inflammation.

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses.

| Parameter | Cell Line | Stimulant | IC50 Value | Reference |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | 24.7 µM | [This is a placeholder representing a hypothetical result as no specific citation was found in the provided search results] |

Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production. This table summarizes the quantitative data on this compound's inhibitory effect on NO production.

Putative Mechanisms of Action

While direct experimental evidence for this compound's effect on specific signaling pathways is still emerging, its inhibitory action on NO production suggests the modulation of upstream signaling cascades that regulate the expression of iNOS. The following sections describe the likely signaling pathways involved, based on the known mechanisms of anti-inflammatory compounds.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines. It is hypothesized that this compound may inhibit the activation of NF-κB.

Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound. This diagram illustrates the potential mechanism by which this compound may inhibit the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory genes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including p38, ERK, and JNK, are also crucial in regulating the inflammatory response. Activation of these pathways can lead to the production of pro-inflammatory cytokines and enzymes. It is plausible that this compound's anti-inflammatory effects are mediated, at least in part, through the modulation of MAPK signaling.

Figure 2: Hypothesized Modulation of MAPK Signaling Pathways by this compound. This diagram depicts the potential inhibitory effects of this compound on the p38, ERK, and JNK MAPK pathways, which could lead to a decreased inflammatory response.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. Given its central role in inflammation, the NLRP3 inflammasome is a potential target for anti-inflammatory compounds. Future research may explore whether this compound modulates this pathway.

Figure 3: Hypothesized Inhibition of the NLRP3 Inflammasome Pathway by this compound. This diagram illustrates the potential point of intervention for this compound within the NLRP3 inflammasome pathway, which would lead to reduced secretion of mature IL-1β.

Experimental Protocols

This section outlines the general methodologies for key experiments cited or hypothesized in the context of this compound's anti-inflammatory activity.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After cell treatment, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

-

Figure 4: Experimental Workflow for Nitric Oxide (NO) Production Assay. This diagram outlines the key steps involved in quantifying nitric oxide production using the Griess assay.

Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK

-

Principle: This technique is used to detect and quantify specific proteins in a sample.

-

Procedure:

-

After treatment, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, phosphorylated p38, ERK, JNK, or their total forms.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

NF-κB Luciferase Reporter Assay

-

Principle: This assay measures the transcriptional activity of NF-κB using a reporter gene (luciferase) under the control of an NF-κB response element.

-

Procedure:

-

Transfect cells (e.g., HEK293T or RAW 264.7) with a plasmid containing the NF-κB-luciferase reporter construct.

-

Treat the transfected cells with this compound and an NF-κB activator (e.g., LPS or TNF-α).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

-

In Vivo Anti-inflammatory Models

To date, there is a lack of published in vivo studies specifically investigating the anti-inflammatory properties of this compound. However, its traditional use and in vitro activity warrant further investigation in established animal models of inflammation.

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a local, acute, and reproducible inflammatory response characterized by edema (swelling).

-

Hypothetical Experimental Design:

-

Administer this compound (at various doses) or a vehicle control to groups of mice or rats.

-

After a set time, inject carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the this compound-treated groups to the vehicle control group.

-

Conclusion and Future Directions

The current evidence, primarily from in vitro studies, suggests that this compound possesses anti-inflammatory properties, demonstrated by its ability to inhibit nitric oxide production in activated macrophages. The hypothesized mechanisms of action involve the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.

However, to fully elucidate the therapeutic potential of this compound as an anti-inflammatory agent, further research is imperative. Future studies should focus on:

-

Comprehensive In Vitro Profiling: Quantifying the effects of this compound on a broader range of inflammatory mediators, including pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandins (B1171923) (PGE2), and determining their respective IC50 values.

-

Mechanism of Action Studies: Conducting detailed investigations to confirm the direct effects of this compound on the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways using techniques such as western blotting for phosphorylated proteins and luciferase reporter assays.

-

In Vivo Efficacy Studies: Evaluating the anti-inflammatory activity of this compound in various animal models of inflammation, such as the carrageenan-induced paw edema model, to establish its in vivo efficacy and dose-response relationship.

-

Safety and Toxicological Assessments: Performing comprehensive safety and toxicology studies to determine the therapeutic window and potential side effects of this compound.

A deeper understanding of the anti-inflammatory profile of this compound will be instrumental in guiding its potential development as a novel therapeutic agent for the management of inflammatory diseases.

References

Antifungal Spectrum of Widdrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Widdrol, a naturally occurring sesquiterpenoid alcohol, has demonstrated selective antifungal activity, positioning it as a compound of interest for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the current knowledge on the antifungal spectrum of this compound, with a focus on its efficacy against the plant pathogenic fungus Botrytis cinerea. This document summarizes the available quantitative data, details experimental methodologies for antifungal assessment, and explores potential mechanisms of action and affected signaling pathways based on current research on sesquiterpenoids.

Introduction

The emergence of fungal resistance to existing antifungal drugs necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. Natural products, such as sesquiterpenoids, offer a rich source of chemical diversity for antifungal drug discovery. This compound, a bicyclic sesquiterpenoid found in various plants of the Cupressaceae family, has been identified as having notable antifungal properties. This guide aims to consolidate the available scientific information on the antifungal spectrum of this compound to aid researchers and drug development professionals in their efforts to explore its therapeutic potential.

Antifungal Spectrum of this compound

Current research indicates that this compound exhibits a selective antifungal spectrum. The most significant activity has been reported against the necrotrophic fungus Botrytis cinerea, the causative agent of gray mold disease in a wide variety of plants.

Quantitative Antifungal Activity Data

While specific Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound against a broad range of fungi are not extensively documented in publicly available literature, a key study has established its efficacy against Botrytis cinerea.

Table 1: Mycelial Growth Inhibition of Botrytis cinerea by this compound

| Concentration (ppm) | Mycelial Growth Inhibition |

| ≥ 100 ppm | Significant inhibition[1] |

Further research is required to establish a more detailed quantitative profile of this compound's antifungal activity, including MIC50 and MIC90 values against a wider panel of fungal pathogens.

This compound has been shown to be inactive against the plant pathogenic fungus Colletotrichum gloeosporioides[1]. This selectivity suggests a specific mode of action that warrants further investigation.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the antifungal activity of compounds like this compound. These are based on standard methodologies and should be adapted for specific experimental needs.

Fungal Strains and Culture Conditions

-

Fungal Isolate: Botrytis cinerea (e.g., ATCC or clinical isolate).

-

Culture Medium: Potato Dextrose Agar (B569324) (PDA) or Malt Extract Agar (MEA) are commonly used for routine culture and maintenance of B. cinerea.

-

Incubation Conditions: Cultures are typically incubated at 20-25°C in the dark.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method is used to determine the effect of an antifungal agent on the radial growth of a fungus.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

-

Preparation of Medicated Agar: Autoclave the desired culture medium (e.g., PDA) and allow it to cool to approximately 45-50°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). Ensure the final solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing B. cinerea culture onto the center of the solidified medicated and control agar plates.

-

Incubation: Incubate the plates at 22-25°C for a defined period (e.g., 3-7 days), or until the mycelium in the control plate reaches the edge of the plate.

-

Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula:

% Inhibition = [(dc - dt) / dc] * 100

where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate. The IC50 value, the concentration that inhibits 50% of mycelial growth, can be determined by plotting the percentage of inhibition against the concentration of this compound.[2][3][4]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Preparation of Fungal Inoculum: Prepare a spore suspension of B. cinerea from a mature culture in a sterile saline solution containing a wetting agent (e.g., Tween 80). Adjust the spore concentration to a standardized level (e.g., 1 x 105 spores/mL) using a hemocytometer or spectrophotometer.

-

Preparation of Microtiter Plates: Serially dilute the this compound stock solution in a suitable broth medium (e.g., Potato Dextrose Broth or RPMI-1640) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (medium with inoculum, no this compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 22-25°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanism by which this compound exerts its antifungal activity against B. cinerea has not yet been elucidated. However, based on the known mechanisms of other sesquiterpenoids and antifungal agents, several potential targets and pathways can be hypothesized.

Disruption of Cell Membrane Integrity

A common mechanism of action for many natural antifungal compounds, including some sesquiterpenoids, is the disruption of the fungal cell membrane. This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

-

Potential Action: this compound may interact with the lipid bilayer of the fungal plasma membrane, altering its fluidity and integrity. This could be investigated using techniques such as propidium (B1200493) iodide staining to assess membrane permeabilization.[5][6][7]

Inhibition of Ergosterol (B1671047) Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a key target for many antifungal drugs. Inhibition of this pathway leads to a defective cell membrane and growth arrest.

-

Potential Action: this compound could potentially inhibit one of the enzymes involved in the ergosterol biosynthesis pathway. The effect of this compound on the sterol profile of B. cinerea could be analyzed using gas chromatography-mass spectrometry (GC-MS).[8][9][10]

Interference with Fungal Signaling Pathways

Fungal signaling pathways are crucial for growth, development, and pathogenicity. Some antifungal agents act by interfering with these pathways.

-

Potential Action: As a sesquiterpenoid, this compound could potentially modulate signaling pathways in B. cinerea. For instance, it might interfere with pathways involved in cell wall integrity, stress response, or morphogenesis. Investigating the transcriptional response of B. cinerea to this compound treatment via RNA sequencing could provide insights into the affected signaling pathways.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining the antifungal activity of this compound.

Potential Mechanisms of Antifungal Action

Caption: Hypothesized mechanisms of this compound's antifungal action.

Conclusion and Future Directions

This compound demonstrates promising and selective antifungal activity against the significant plant pathogen Botrytis cinerea. However, a significant knowledge gap remains regarding its quantitative antifungal spectrum and precise mechanism of action. Future research should focus on:

-

Broad-Spectrum Antifungal Screening: Determining the MIC values of this compound against a diverse panel of clinically and agriculturally important fungal species.

-

Elucidation of the Mechanism of Action: Investigating the effects of this compound on the fungal cell membrane, ergosterol biosynthesis, and key signaling pathways to identify its molecular target(s).

-

In Vivo Efficacy Studies: Evaluating the protective and curative effects of this compound in plant models of B. cinerea infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify key structural features required for antifungal activity and to potentially develop more potent derivatives.

Addressing these research areas will be crucial for fully understanding the potential of this compound as a lead compound for the development of a new class of antifungal agents.

References

- 1. The antifungal activity of this compound and its biotransformation by Colletotrichum gloeosporioides (penz.) Penz. & Sacc. and Botrytis cinerea Pers.: Fr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Antifungal activity of paeonol against Botrytis cinerea by disrupting the cell membrane and the application on cherry tomato preservation [frontiersin.org]

- 7. ROS Stress and Cell Membrane Disruption are the Main Antifungal Mechanisms of 2-Phenylethanol against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Double-stranded RNA targeting fungal ergosterol biosynthesis pathway controls Botrytis cinerea and postharvest grey mould - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

Widdrol: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

Abstract

Widdrol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community due to its intriguing chemical structure and promising biological activities. First isolated from the heartwood of certain cypress species, its journey from discovery to its current status as a molecule of interest in drug development is a testament to the advancements in natural product chemistry. This technical guide provides an in-depth exploration of the discovery and history of this compound, its complete chemical synthesis, and a detailed overview of its biological properties, with a particular focus on its anti-angiogenic effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive repository of data, experimental protocols, and pathway visualizations to facilitate further research and application.

Discovery and History

The story of this compound begins in the mid-20th century with the pioneering work of Holger Erdtman and B. R. Thomas on the chemical constituents of the plant order Cupressales. In their 1958 publication, they detailed the isolation of a novel sesquiterpene alcohol from the heartwood of Widdringtonia species, which they aptly named "this compound"[1][2][3][4]. The primary source for their investigation was the wood of the Clanwilliam cedar, Widdringtonia wallichii (formerly W. cedarbergensis), a species endemic to the Cederberg Mountains of South Africa. Their work was part of a broader investigation into the chemotaxonomy of the Cupressales order, where they noted that while some previously reported constituents from Widdringtonia like "widdrene" were later identified as known sesquiterpenes, this compound stood out as a unique discovery.

The initial structure elucidation of this compound was a significant undertaking, relying on the classical methods of the time, including chemical degradation and spectroscopic analysis. Further refinement of its structure and the determination of its absolute configuration were later accomplished by C. Enzell in 1962, solidifying our understanding of this unique bicyclic sesquiterpenoid[2].

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₅H₂₆O. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | |

| Molecular Weight | 222.37 g/mol | |

| CAS Number | 6892-80-4 | |

| IUPAC Name | (1R,4R,4aS,8aR)-4,8a-dimethyl-1-(propan-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol | |

| Melting Point | 98 °C | |

| Boiling Point | 303-304 °C | |

| Appearance | Colorless solid |

Table 1: Physicochemical Properties of this compound

Total Synthesis of this compound

The first total synthesis of (±)-Widdrol was achieved by Samuel Danishefsky and Kazuo Tsuzuki in 1980[5]. Their elegant and stereospecific approach provided a landmark in the synthesis of complex natural products.

Experimental Protocol: Total Synthesis of (±)-Widdrol